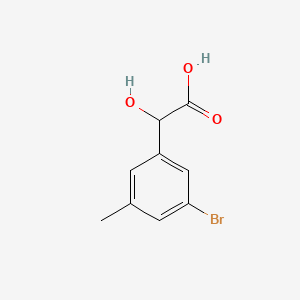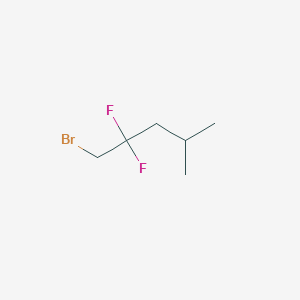
3-Bromo-5-methylmandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methylmandelic acid: is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylmandelic acid typically involves the bromination of 5-methylmandelic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent under aqueous conditions at room temperature . The reaction proceeds with high regioselectivity, resulting in the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-methylmandelic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methylmandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acid derivatives.
Reduction: Formation of 5-methylmandelic acid.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-methylmandelic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methylmandelic acid depends on its specific application. In general, the presence of the bromine atom and the carboxylic acid group allows it to interact with various molecular targets. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-Bromo-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
5-Methylmandelic acid: Lacks the bromine atom.
3-Bromo-4-methylmandelic acid: Bromine atom is positioned differently on the benzene ring.
Uniqueness: 3-Bromo-5-methylmandelic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the presence of the carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clé InChI |
QPJYEWPUMGOTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)




